molecular formula C7H5BrClFZn B6318030 2-Chloro-5-fluorobenzylzinc bromide CAS No. 1072789-40-2

2-Chloro-5-fluorobenzylzinc bromide

Cat. No.: B6318030
CAS No.: 1072789-40-2
M. Wt: 288.8 g/mol
InChI Key: WBJROHXMVSMSDX-UHFFFAOYSA-M
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Description

2-Chloro-5-fluorobenzylzinc bromide is an organozinc compound with the molecular formula C7H5BrClFZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is valued for its ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-5-fluorobenzylzinc bromide can be synthesized through the reaction of 2-chloro-5-fluorobenzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

2-Chloro-5-fluorobenzyl bromide+Zn2-Chloro-5-fluorobenzylzinc bromide\text{2-Chloro-5-fluorobenzyl bromide} + \text{Zn} \rightarrow \text{this compound} 2-Chloro-5-fluorobenzyl bromide+Zn→2-Chloro-5-fluorobenzylzinc bromide

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-fluorobenzylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions with various electrophiles. These reactions are facilitated by the presence of a palladium or nickel catalyst.

Common Reagents and Conditions

    Negishi Coupling: This reaction involves the coupling of this compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base such as triethylamine.

    Suzuki Coupling: Although less common, this compound can also participate in Suzuki coupling reactions with boronic acids under similar conditions.

Major Products

The major products of these reactions are typically substituted aromatic compounds, which can be further functionalized for use in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-Chloro-5-fluorobenzylzinc bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: The compound can be used to modify biologically active molecules, potentially leading to the development of new drugs or bioactive compounds.

    Medicine: In medicinal chemistry, it is used to synthesize intermediates for pharmaceutical compounds.

    Industry: The compound is used in the production of fine chemicals and materials with specific properties, such as polymers and advanced materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-fluorobenzylzinc bromide in cross-coupling reactions involves the formation of a carbon-zinc bond, which then reacts with an electrophile in the presence of a catalyst. The general steps are:

    Transmetalation: The zinc atom transfers the organic group to the palladium or nickel catalyst.

    Oxidative Addition: The catalyst forms a complex with the electrophile.

    Reductive Elimination: The final product is formed, and the catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-fluorobenzyl bromide: This compound is a precursor to 2-chloro-5-fluorobenzylzinc bromide and is used in similar reactions.

    2-Chloro-5-fluorobenzaldehyde: Another related compound used in organic synthesis.

    4-Fluorobenzyl bromide: A similar compound with a different substitution pattern on the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it a valuable reagent for the synthesis of complex molecules with precise structural requirements.

Properties

IUPAC Name

bromozinc(1+);1-chloro-4-fluoro-2-methanidylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Zn/c1-5-4-6(9)2-3-7(5)8;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJROHXMVSMSDX-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=C(C=CC(=C1)F)Cl.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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